4-Isopropoxy-2-methylphenylboronic acid

Descripción general

Descripción

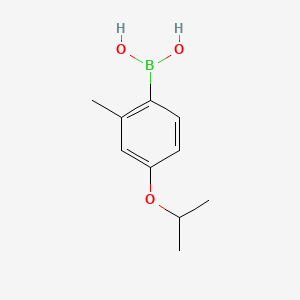

4-Isopropoxy-2-methylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, featuring an isopropoxy group and a methyl group on the benzene ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-2-methylphenylboronic acid typically involves the reaction of 2-methylphenol with isopropyl boronic acid under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-Isopropoxy-2-methylphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid derivative and an aryl halide in the presence of a palladium catalyst.

Common Reagents and Conditions: The Suzuki-Miyaura coupling typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., water or toluene). The reaction is performed under an inert atmosphere to prevent oxidation of the boronic acid.

Major Products Formed: The major product of the Suzuki-Miyaura coupling using this compound is the corresponding biaryl compound, which can be further functionalized for various applications.

Aplicaciones Científicas De Investigación

Chemistry: 4-Isopropoxy-2-methylphenylboronic acid is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful in the study of glycoproteins and glycolipids.

Medicine: . Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its versatility in cross-coupling reactions allows for the efficient synthesis of a wide range of compounds.

Mecanismo De Acción

The mechanism by which 4-isopropoxy-2-methylphenylboronic acid exerts its effects involves the formation of a boronic acid-palladium complex, which facilitates the cross-coupling reaction. The boronic acid moiety forms a reversible covalent bond with the palladium catalyst, allowing for the transfer of the aryl group to the halide substrate. This process results in the formation of a new carbon-carbon bond.

Molecular Targets and Pathways: The primary molecular target of this compound is the palladium catalyst, which plays a crucial role in the cross-coupling reaction. The reaction pathway involves the oxidative addition of the aryl halide to the palladium complex, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product.

Comparación Con Compuestos Similares

Phenylboronic acid

2-Methylphenylboronic acid

4-Methoxyphenylboronic acid

4-Ethoxyphenylboronic acid

Uniqueness: 4-Isopropoxy-2-methylphenylboronic acid is unique due to its isopropoxy group, which provides steric hindrance and influences the reactivity of the boronic acid moiety. This makes it particularly useful in cross-coupling reactions where selectivity and control over the reaction conditions are critical.

Actividad Biológica

4-Isopropoxy-2-methylphenylboronic acid (CAS 871126-21-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a phenylboronic acid moiety and an isopropoxy group, contributing to its reactivity and interaction with biological targets.

- Molecular Formula : C10H15BO3

- Molecular Weight : 194.04 g/mol

- Solubility : The compound is soluble in organic solvents but exhibits limited solubility in water, which may influence its bioavailability and pharmacokinetics.

The biological activity of this compound primarily revolves around its ability to interact with various enzymes and receptors through the formation of reversible covalent bonds. Boronic acids are known to bind to diols, which are present in many biological molecules, thereby modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : This compound can inhibit enzymes involved in critical metabolic pathways by forming stable complexes with their active sites.

- Signal Transduction Modulation : By interacting with proteins involved in signaling pathways, it can influence cellular responses and gene expression.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of certain kinases and as a modulator of protein interactions.

Case Studies:

- Inhibition of Kinase Activity : In vitro studies have demonstrated that this compound can effectively inhibit the activity of specific kinases involved in cancer cell proliferation, leading to decreased cell viability.

- Impact on Cellular Metabolism : Experimental data suggest that treatment with this compound alters metabolic flux in cancer cells, indicating its potential as a therapeutic agent for metabolic disorders.

Data Table: Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption characteristics when administered. Its lipophilicity due to the isopropoxy group enhances membrane permeability, while its boronic acid functionality allows for selective binding to target molecules.

Key Pharmacokinetic Parameters:

- Absorption : Moderate; influenced by solubility in organic solvents.

- Distribution : Predominantly localized in tissues with high metabolic activity.

- Metabolism : Primarily through conjugation reactions; further studies are needed to elucidate specific metabolic pathways.

- Excretion : Renal excretion is likely, but detailed studies are required for confirmation.

Propiedades

IUPAC Name |

(2-methyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBXBUNQDNBWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584713 | |

| Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-21-5 | |

| Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.